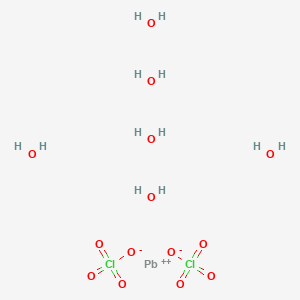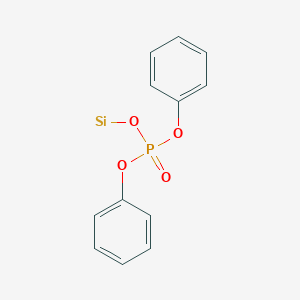![molecular formula C15H14N2S B14500496 3-[Phenyl(phenylsulfanyl)amino]propanenitrile CAS No. 64206-15-1](/img/structure/B14500496.png)
3-[Phenyl(phenylsulfanyl)amino]propanenitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-[Phenyl(phenylsulfanyl)amino]propanenitrile is an organic compound that features a nitrile group (-CN) attached to a three-carbon chain, which is further connected to a phenyl group and a phenylsulfanyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
. The reaction is usually carried out under reflux conditions to ensure complete conversion of the starting materials.
Industrial Production Methods
Industrial production of this compound may involve the ammoxidation of propanol or propionaldehyde, where the alcohol or aldehyde is reacted with ammonia and oxygen to form the nitrile group . This method is advantageous due to its scalability and efficiency in producing large quantities of the compound.
Chemical Reactions Analysis
Types of Reactions
3-[Phenyl(phenylsulfanyl)amino]propanenitrile can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the nitrile group to primary amines.
Substitution: The phenylsulfanyl group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Lithium aluminum hydride (LiAlH₄) is often used for the reduction of nitriles to amines.
Substitution: Nucleophiles such as thiols or amines can be used to replace the phenylsulfanyl group.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Primary amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
3-[Phenyl(phenylsulfanyl)amino]propanenitrile has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Medicine: Explored for its potential use in drug development due to its unique structural features.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-[Phenyl(phenylsulfanyl)amino]propanenitrile involves its interaction with specific molecular targets, such as enzymes or receptors, leading to various biological effects. The nitrile group can participate in nucleophilic addition reactions, while the phenylsulfanyl group can undergo oxidation or substitution, modulating the compound’s activity .
Comparison with Similar Compounds
Similar Compounds
Propionitrile: A simple aliphatic nitrile with similar reactivity but lacking the phenyl and phenylsulfanyl groups.
Aminopropionitrile: Contains an amino group instead of the phenylsulfanyl group, leading to different reactivity and applications.
Malononitrile: Features two nitrile groups, making it more reactive in certain types of reactions.
Uniqueness
3-[Phenyl(phenylsulfanyl)amino]propanenitrile is unique due to the presence of both phenyl and phenylsulfanyl groups, which confer distinct chemical and biological properties. These groups can participate in various reactions, making the compound versatile for different applications.
Properties
CAS No. |
64206-15-1 |
|---|---|
Molecular Formula |
C15H14N2S |
Molecular Weight |
254.4 g/mol |
IUPAC Name |
3-(N-phenylsulfanylanilino)propanenitrile |
InChI |
InChI=1S/C15H14N2S/c16-12-7-13-17(14-8-3-1-4-9-14)18-15-10-5-2-6-11-15/h1-6,8-11H,7,13H2 |
InChI Key |
DDKJHJZXXCXVPQ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)N(CCC#N)SC2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



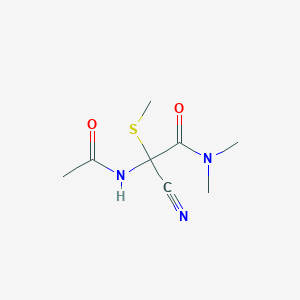
![Bicyclo[4.4.1]undecane-1,6-diol](/img/structure/B14500435.png)
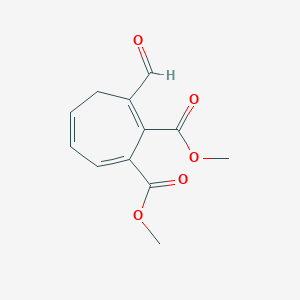
![3-[4-(2,2-Dichloro-1,1-difluoroethoxy)benzene-1-sulfonyl]prop-2-enenitrile](/img/structure/B14500453.png)
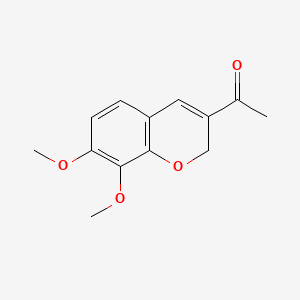

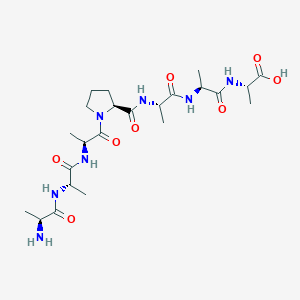
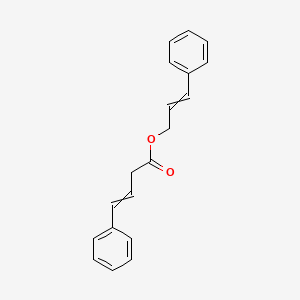
![N-[(Benzyloxy)carbonyl]-L-valyl-D-valine](/img/structure/B14500481.png)

